molecular formula C5H12N2O2S B3330857 (R)-1-(methylsulfonyl)pyrrolidin-3-amine CAS No. 753448-51-0

(R)-1-(methylsulfonyl)pyrrolidin-3-amine

Cat. No.: B3330857
CAS No.: 753448-51-0
M. Wt: 164.23
InChI Key: UDYSDVVJHGYAHB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(methylsulfonyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a methylsulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(methylsulfonyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Introduction of the Methylsulfonyl Group: This step involves the introduction of the methylsulfonyl group onto the pyrrolidine ring. Common reagents for this step include methanesulfonyl chloride and a base such as triethylamine.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-1-(methylsulfonyl)pyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(methylsulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-(methylsulfonyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(methylsulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(methylsulfonyl)pyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.

    N-methylpyrrolidine: Lacks the methylsulfonyl group.

    Pyrrolidine-3-amine: Lacks the methylsulfonyl group.

Uniqueness

®-1-(methylsulfonyl)pyrrolidin-3-amine is unique due to its chiral nature and the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. The compound’s ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

(3R)-1-methylsulfonylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYSDVVJHGYAHB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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